![molecular formula C26H47BO2S B2967114 2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1810044-61-1](/img/structure/B2967114.png)
2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
The compound “2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a colourless liquid . It has a molecular weight of 434.53 and its IUPAC name is 2-(5-(2-hexyldecyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound is stored at temperatures between 0-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H47BO2S/c1-7-9-11-13-14-16-18-22(17-15-12-10-8-2)21-23-19-20-24(30-23)27-28-25(3,4)26(5,6)29-27/h19-20,22H,7-18,21H2,1-6H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a colourless liquid . It has a molecular weight of 434.53 . The compound is stored at temperatures between 0-8°C .Scientific Research Applications
- Photomultiplication : Recently, researchers achieved a dark current of 6.4 x 10-7 mA cm-2 at -0.5 V for an organic bulk heterojunction (BHJ) photodetector. The device structure included layers of glass/ITO/(poly-TPD or PEDOT:PSS)/poly[(2,5-bis(2-hexyldecyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrole-1,4-diyl)-alt-([2,2’:5’,2’’-terthiophene]-5,5’’-diyl)] (PDPP3T):PC71 .
Organic Photodetectors
Safety and Hazards
The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling . If swallowed, one should call a poison center or doctor if they feel unwell . Rinse mouth and dispose of contents/container in accordance with local regulations .
properties
IUPAC Name |
2-[5-(2-hexyldecyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47BO2S/c1-7-9-11-13-14-16-18-22(17-15-12-10-8-2)21-23-19-20-24(30-23)27-28-25(3,4)26(5,6)29-27/h19-20,22H,7-18,21H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJQRXNTPDYOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(CCCCCC)CCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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